molecular formula C27H30O14 B009595 Camellianin B CAS No. 109232-76-0

Camellianin B

Cat. No.: B009595
CAS No.: 109232-76-0
M. Wt: 578.5 g/mol
InChI Key: LRFDUPNLCDXZOE-ZLDQKHMLSA-N
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Chemical Reactions Analysis

Types of Reactions: Camellianin B undergoes various chemical reactions, including oxidation and reduction. It has been shown to have antioxidant properties, which involve scavenging free radicals .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethanol and other solvents for extraction and purification . The conditions often involve maintaining specific temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, such as Camellianin A . These metabolites are often studied for their biological activities and potential health benefits.

Biological Activity

Camellianin B, a flavonoid compound derived from Adinandra nitida, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on angiotensin-converting enzyme (ACE) inhibition, and potential therapeutic applications in various diseases.

PropertyValue
CAS Number109232-76-0
Molecular FormulaC27H30O14
Molecular Weight578.519 g/mol
Density1.69 g/cm³
Boiling Point937.4 °C at 760 mmHg
Flash Point312.4 °C

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. The compound demonstrates a DPPH radical scavenging activity with an IC50 value of 1.8 mg/mL, indicating its effectiveness in neutralizing free radicals .

The antioxidant mechanism is believed to involve the modulation of various signaling pathways, particularly those associated with oxidative stress and inflammation. Studies have shown that this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in liver tissues exposed to oxidative stress .

ACE Inhibition

This compound has been identified as an angiotensin-converting enzyme (ACE) inhibitor, which is beneficial for managing hypertension. At a concentration of 500 μg/mL, it exhibits an ACE inhibitory activity of 40.68% . This property suggests potential applications in cardiovascular health, particularly in the treatment of hypertension and related conditions.

Study on Hepatocellular Carcinoma

A study investigated the effects of Camellianin A (a precursor to this compound) on human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cell lines. It was found that Camellianin A could inhibit cell proliferation in a dose-dependent manner and induce apoptosis in these cancer cell lines . Although this study primarily focused on Camellianin A, it highlights the potential anticancer properties that may be attributed to its metabolites, including this compound.

Liver Injury Model

In a murine model of liver injury induced by carbon tetrachloride (CCl4), treatment with extracts containing this compound significantly reduced liver damage. The extract improved liver function by decreasing levels of malondialdehyde (MDA) and reactive oxygen species (ROS), while increasing antioxidant enzyme activities . This suggests that this compound may play a protective role against liver damage through its antioxidative properties.

Properties

IUPAC Name

5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(32)21(33)23(35)26(37-10)41-25-18(9-28)40-27(24(36)22(25)34)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23+,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFDUPNLCDXZOE-ZLDQKHMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148850
Record name Camellianin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109232-76-0
Record name Camellianin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109232-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camellianin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camellianin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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